1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene
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Overview
Description
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two 3-hydroxy-3-methyl-1-butynyl groups and two dodecyloxy groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, thereby modulating their activity and function.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-diethoxybenzene
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-dimethoxybenzene
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(hexyloxy)benzene
These compounds share similar core structures but differ in the nature of their substituents, which can significantly impact their chemical reactivity and applications.
Properties
IUPAC Name |
4-[2,5-didodecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O4/c1-7-9-11-13-15-17-19-21-23-25-31-43-37-33-36(28-30-40(5,6)42)38(34-35(37)27-29-39(3,4)41)44-32-26-24-22-20-18-16-14-12-10-8-2/h33-34,41-42H,7-26,31-32H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFDRBXUXKCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCCCCCCCCCC)C#CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442620 |
Source
|
Record name | 4,4'-[2,5-Bis(dodecyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277316-22-0 |
Source
|
Record name | 4,4'-[2,5-Bis(dodecyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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